2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dichlorophenyl group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then subjected to nucleophilic substitution reactions to introduce the dichlorophenyl and methoxymethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the thiadiazole ring and have shown similar biological activities.
N-(3,5-DICHLOROPHENYL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13Cl2N3O2S2 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H13Cl2N3O2S2/c1-20-5-12-17-18-13(22-12)16-11(19)7-21-6-8-2-3-9(14)10(15)4-8/h2-4H,5-7H2,1H3,(H,16,18,19) |
InChI Key |
MJQHBEXILWFVNC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.